ethyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research into compounds with similar structural characteristics to Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate often focuses on their synthesis and structural analysis. For instance, studies have demonstrated methods for synthesizing thiazoline and thiazole derivatives, which are crucial for developing pharmaceuticals and materials with novel properties. The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a compound with a similar structure, has been determined, providing insights into its molecular geometry and potential reactivity (Zhou et al., 2017).
Anticancer Activity
Some derivatives related to Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate have shown promise in anticancer research. Specifically, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity, demonstrating potential as apoptosis-inducing agents for breast cancer (Gad et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Compounds structurally related to Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate have been investigated for their antimicrobial and anti-inflammatory properties. For example, new thiazolo[4,5-d] pyrimidines synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate have shown significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan et al., 2001).
Photophysical and Photochemical Studies
The photophysical and photochemical properties of thiazole derivatives, including ethyl 2-arylthiazole-5-carboxylates, have been explored, revealing their potential as singlet-oxygen sensitizers and their unique fluorescence characteristics. These studies are critical for developing new materials for photodynamic therapy and other light-based technologies (Amati et al., 2010).
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-4-22-16(21)14-10(2)19(3)17(25-14)18-15(20)11-5-6-12-13(9-11)24-8-7-23-12/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFSCZOGLVHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=C2)OCCO3)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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